![molecular formula C7H15NO2S B3258089 (2S)-2-amino-3-tert-butylsulfanylpropanoic acid CAS No. 300583-35-1](/img/structure/B3258089.png)
(2S)-2-amino-3-tert-butylsulfanylpropanoic acid
Overview
Description
Amino acids are fundamental units of proteins and play crucial roles in biological processes. They are characterized by an amino group (-NH2), a carboxyl group (-COOH), and a unique side chain. The “(2S)” notation indicates the stereochemistry of the amino acid, referring to the specific spatial arrangement of the atoms .
Synthesis Analysis
Amino acids can be synthesized through various methods, including chemical synthesis (such as Strecker synthesis or Mannich reaction) and microbial fermentation . The exact method would depend on the specific structure and functional groups present in the amino acid.Molecular Structure Analysis
The molecular structure of an amino acid can be analyzed using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques provide information about the atomic arrangement and chemical bonds in the molecule.Chemical Reactions Analysis
Amino acids can participate in various chemical reactions, including peptide bond formation (to form proteins), decarboxylation, transamination, and more . The specific reactions would depend on the chemical environment and the functional groups present in the amino acid.Physical And Chemical Properties Analysis
Amino acids have specific physical and chemical properties, including melting point, solubility, isoelectric point, and more . These properties can be determined through various experimental techniques.Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-tert-butylsulfanylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADVRIAPCDFQJU-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-tert-butylsulfanylpropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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